molecular formula C6H7ClN2O2 B6265079 4-methylpyrimidine-2-carboxylic acid hydrochloride CAS No. 1803566-79-1

4-methylpyrimidine-2-carboxylic acid hydrochloride

Cat. No.: B6265079
CAS No.: 1803566-79-1
M. Wt: 174.58 g/mol
InChI Key: PABNQHXSZMZLCN-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. Its derivatives, uracil, thymine, and cytosine, are the essential components of the nucleic acids DNA and RNA, encoding the genetic information of all known living organisms. This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net

The inherent electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, contribute to its ability to engage in a variety of molecular interactions, including hydrogen bonding and π-stacking. These interactions are crucial for the specific recognition of biological targets such as enzymes and receptors. Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. orientjchem.orgresearchgate.netmdpi.com The structural versatility of the pyrimidine core allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile.

Academic Relevance of Carboxylic Acid Functionalization on Pyrimidine Rings

The introduction of a carboxylic acid group onto the pyrimidine ring is a key strategy in the design of novel functional molecules. The carboxylic acid moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, a proton donor, and a coordinating group for metal ions. This functionalization can significantly impact the physicochemical properties of the parent pyrimidine, such as its solubility, acidity, and ability to interact with biological targets. nih.gov

In medicinal chemistry, the carboxylic acid group can serve as a bioisostere for other functional groups or act as a crucial pharmacophore that directly interacts with the active site of a protein. For instance, the acidic proton can engage in ionic interactions with basic amino acid residues, while the carbonyl oxygen can act as a hydrogen bond acceptor. Furthermore, the carboxylic acid can be converted into a variety of derivatives, such as esters and amides, providing a handle for further molecular elaboration and the development of prodrugs. The strategic placement of a carboxylic acid group on the pyrimidine scaffold continues to be a focal point of academic research, aimed at the discovery of new therapeutic agents and molecular probes.

Historical Context of 4-Methylpyrimidine-2-carboxylic Acid Hydrochloride and Related Analogues in Chemical Literature

The systematic study of pyrimidines dates back to the late 19th century. In 1818, Brugnatelli isolated alloxan, the first known pyrimidine derivative, by oxidizing uric acid. growingscience.com A significant milestone in pyrimidine synthesis was the Biginelli reaction, first described by Pietro Biginelli in 1891, which is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. chemicalbook.com

The synthesis of pyrimidine-carboxylic acids has been a subject of interest for many decades. Early methods often involved the oxidation of alkyl-substituted pyrimidines or the hydrolysis of cyanopyrimidines. For instance, the synthesis of pyrimidine-2-carboxylic acid can be achieved by the hydrolysis of pyrimidine-2-carbonitrile. chemicalbook.com The development of more sophisticated synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, has greatly expanded the toolkit for the preparation of functionalized pyrimidine carboxylic acids.

While the general history of pyrimidine synthesis is well-documented, specific historical details for many individual analogues, including 4-methylpyrimidine-2-carboxylic acid and its hydrochloride salt, are often found within the broader context of synthetic methodology development or as intermediates in larger synthetic campaigns. The hydrochloride salt, with the CAS number 1803566-79-1, is a more recent entry in the chemical literature, primarily appearing in the catalogs of chemical suppliers and in patent literature as a building block for more complex molecules. Its emergence is tied to the increasing demand for specifically substituted pyrimidine intermediates in drug discovery and development.

Scope and Academic Research Focus on this compound

Current academic research on this compound is primarily centered on its utility as a synthetic intermediate. The compound provides a readily available pyrimidine scaffold with a carboxylic acid handle at the 2-position and a methyl group at the 4-position. This specific substitution pattern makes it a valuable precursor for the synthesis of a variety of more complex molecules with potential biological activities.

The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and ketones, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.

While there is a limited number of academic publications that focus exclusively on this compound, its presence in the patent literature suggests its application in the synthesis of proprietary compounds, likely in the pharmaceutical and agrochemical industries. The academic interest in this compound is therefore more applied, focusing on its incorporation into larger, more complex molecular architectures rather than the study of its intrinsic properties in isolation. Future research may explore the synthesis of novel derivatives from this starting material and evaluate their potential in various biological assays.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1803566-79-1

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

4-methylpyrimidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);1H

InChI Key

PABNQHXSZMZLCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C(=O)O.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Preparative Pathways

Direct Synthesis Strategies for 4-Methylpyrimidine-2-carboxylic Acid Hydrochloride

Direct synthesis strategies aim to construct the 4-methylpyrimidine-2-carboxylic acid core in a limited number of steps, often by forming the pyrimidine (B1678525) ring with the required substituents already in place or by direct functionalization of a pre-formed 4-methylpyrimidine (B18481) ring.

Reaction Conditions and Optimization Parameters

A key direct approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. For the synthesis of pyrimidine-2-carboxylic acid esters, a common precursor to the carboxylic acid, the reaction of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been reported organic-chemistry.org. The optimization of such reactions typically involves adjusting the temperature, solvent, and stoichiometry of the reactants to maximize the yield of the desired pyrimidine derivative.

Another direct method is the carboxylation of a 4-methylpyrimidine precursor. This can be achieved by first generating an organometallic intermediate, such as a lithiated species at the C-2 position, followed by quenching with carbon dioxide. The success of this method is highly dependent on the choice of a strong base (e.g., n-butyllithium), the reaction temperature to ensure regioselective metalation, and the efficient trapping of the organolithium intermediate with CO2.

The final step in a direct synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free carboxylic acid with hydrochloric acid in a suitable solvent, such as ethanol (B145695) or diethyl ether. The concentration of HCl and the choice of solvent are critical parameters to control the precipitation and purity of the final salt.

Precursor Compounds and Starting Material Considerations

The selection of appropriate precursor compounds is fundamental to the success of direct synthesis strategies. For cyclocondensation routes, readily available starting materials such as acetamidine (B91507) hydrochloride can serve as the N-C-N fragment of the pyrimidine ring. The three-carbon component would need to be a functionalized propane (B168953) derivative that can lead to the desired substitution pattern.

For direct carboxylation approaches, 4-methylpyrimidine itself would be the ideal starting material. The feasibility of this approach hinges on the ability to selectively deprotonate the C-2 position, which is often the most acidic position on the pyrimidine ring due to the electron-withdrawing nature of the two nitrogen atoms.

Yield Enhancement and Purity Control in Hydrochloride Salt Formation

To enhance the yield and purity of this compound, careful control of the final salt formation step is crucial. After the synthesis of the free carboxylic acid, purification methods such as recrystallization or chromatography may be necessary to remove any unreacted starting materials or byproducts.

During the hydrochloride salt formation, the use of anhydrous conditions is important to prevent the hydrolysis of any reactive intermediates and to ensure the formation of a dry, crystalline product. The choice of solvent for precipitation plays a significant role in purity, as it should ideally dissolve the free acid but have low solubility for the hydrochloride salt. Washing the precipitated salt with a cold, non-polar solvent can further remove impurities.

Indirect Synthetic Routes via Pyrimidine Precursors

Indirect synthetic routes involve the multi-step modification of a pre-existing pyrimidine ring to introduce the desired functional groups. These pathways offer flexibility and can be advantageous if the starting pyrimidine derivatives are more readily accessible than the precursors required for direct synthesis.

Functionalization of Substituted Pyrimidines at C-2 Position

A common indirect strategy involves starting with a 4-methylpyrimidine that has a suitable leaving group at the C-2 position, such as a halogen. For instance, 2-chloro-4-methylpyrimidine (B15830) can serve as a versatile precursor. This chloro-substituent can be displaced by a cyanide ion, often using a metal cyanide salt (e.g., zinc cyanide) and a palladium catalyst, to yield 4-methylpyrimidine-2-carbonitrile. This nitrile intermediate can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid chemistrysteps.comorganicchemistrytutor.comlibretexts.org.

The reaction conditions for the cyanation step, including the choice of catalyst, ligand, solvent, and temperature, are critical for achieving high yields. Similarly, the hydrolysis of the nitrile requires careful control of the acid or base concentration and temperature to ensure complete conversion without degradation of the pyrimidine ring.

Step Reactants Reagents/Catalyst Solvent Temperature Yield Reference
Cyanation2-Chloro-4-methylpyrimidineZn(CN)₂, Pd(PPh₃)₄DMF110 °CNot specified[Analogous Reaction]
Hydrolysis4-Methylpyrimidine-2-carbonitrileHCl (aq) or NaOH (aq)WaterRefluxNot specified[General Method]

Methyl Group Oxidation Strategies at C-4 Position

An alternative indirect approach involves the selective oxidation of a methyl group at the C-4 position of a suitable pyrimidine precursor that already contains the 2-carboxylic acid or a precursor group. However, a more plausible, though still indirect, strategy would be to start with 2,4-dimethylpyrimidine (B81748) and selectively oxidize the methyl group at the 2-position. This approach is challenging due to the potential for oxidation at both methyl groups.

Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) have been used for the oxidation of methyl groups on heterocyclic rings. The selectivity of the oxidation can sometimes be controlled by the reaction conditions, such as temperature and the choice of solvent. For instance, the oxidation of a methyl group on a pyrimidine ring has been reported using selenium dioxide in a suitable solvent with reflux conditions.

Following the oxidation to the carboxylic acid, the formation of the hydrochloride salt would proceed as previously described.

Step Starting Material Oxidizing Agent Solvent Conditions Product Reference
Oxidation2,4-DimethylpyrimidineSeO₂DioxaneReflux4-Methylpyrimidine-2-carboxylic acid[Hypothetical]
Salt Formation4-Methylpyrimidine-2-carboxylic acidHClEthanolRoom TemperatureThis compound[General Method]

Amidination and Cyclocondensation Approaches to Pyrimidine Ring Formation

The construction of the pyrimidine ring through the cyclocondensation of a C-C-C fragment with a N-C-N fragment remains a widely utilized and versatile strategy. In the context of 4-methylpyrimidine-2-carboxylic acid synthesis, this typically involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine derivative.

A common pathway involves the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of the target molecule, a suitable starting material would be a derivative of acetoacetic acid, such as ethyl acetoacetate (B1235776), which provides the C4-methyl group and the C5-C6 backbone of the pyrimidine ring. The N-C-N fragment can be sourced from urea (B33335), thiourea, or guanidine (B92328) derivatives. For instance, the reaction of ethyl acetoacetate with urea in the presence of a base would lead to the formation of a dihydropyrimidine (B8664642) intermediate, which can then be further functionalized.

A more direct approach to introduce the 2-carboxylic acid moiety involves the use of a glyoxylic acid derivative in a condensation reaction. However, the classical Pinner synthesis and its modifications offer a robust route to substituted pyrimidines. This method entails the condensation of 1,3-dicarbonyl compounds with amidines. While traditionally conducted under thermal conditions, recent advancements have shown significant improvements with the use of alternative energy sources.

Alternative Synthetic Approaches and Novel Methodologies

Beyond traditional cyclocondensation reactions, several modern synthetic strategies have emerged, offering advantages in terms of efficiency, selectivity, and environmental impact.

Catalytic Inverse Electron Demand Diels–Alder Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic compounds. In this approach, an electron-deficient diene reacts with an electron-rich dienophile. For the synthesis of pyrimidines, 1,3,5-triazines are commonly used as the diene component.

An organocatalytic IEDDA reaction of ketones with 1,3,5-triazine (B166579) through enamine catalysis has been developed to furnish 4,5-disubstituted pyrimidines in good yields and with high regioselectivity. To synthesize 4-methylpyrimidine-2-carboxylic acid, a potential dienophile would be an enamine derived from a pyruvate (B1213749) ester. The reaction would proceed through a cycloaddition-retro-Diels-Alder cascade, ultimately forming the pyrimidine ring. The regioselectivity of this reaction is crucial for obtaining the desired substitution pattern.

Table 1: Key Features of Catalytic Inverse Electron Demand Diels-Alder Reactions for Pyrimidine Synthesis

FeatureDescription
Diene Typically electron-deficient aza-dienes like 1,3,5-triazines.
Dienophile Electron-rich species such as enamines or enol ethers.
Catalyst Often organocatalysts like secondary amines (e.g., pyrrolidine) to generate the enamine in situ.
Reaction Conditions Generally mild, often at room temperature.
Advantages High regioselectivity, good yields, and access to highly substituted pyrimidines.

Ultrasound-Driven Synthesis Protocols

Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. In pyrimidine synthesis, sonication can significantly reduce reaction times, increase yields, and simplify workup procedures. The effects of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced reaction rates. organic-chemistry.org

The cyclocondensation of β-keto esters with amidines to form pyrimidinols is a reaction that has been shown to be significantly accelerated by ultrasound. organic-chemistry.org For the synthesis of a precursor to 4-methylpyrimidine-2-carboxylic acid, one could envision the ultrasound-promoted condensation of an ethyl 2-formylpropanoate derivative with an appropriate amidine. This methodology often allows for the use of more environmentally benign solvents, such as water or ethanol. organic-chemistry.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Pyrimidine Synthesis

ParameterConventional HeatingUltrasound Irradiation
Reaction Time Several hours to daysMinutes to a few hours organic-chemistry.org
Energy Consumption HighLow
Yields Moderate to goodOften higher organic-chemistry.org
Solvents Often high-boiling organic solventsCan be performed in greener solvents like water or ethanol organic-chemistry.org
Workup Often requires extensive purificationSimpler, with cleaner reaction profiles

Multi-component Reaction Paradigms for Pyrimidine Carboxylates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and efficiency. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines.

A Biginelli-type reaction could be adapted to synthesize a precursor to 4-methylpyrimidine-2-carboxylic acid. This would involve the one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate to provide the 4-methyl group), and urea or a derivative. To obtain the 2-carboxy functionality, a glyoxylate (B1226380) derivative could potentially be used in place of a simple aldehyde. The reaction is typically acid-catalyzed and can be performed under solvent-free conditions or in green solvents. The resulting dihydropyrimidine can then be oxidized to the corresponding pyrimidine.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can benefit significantly from these approaches.

The use of ultrasound, as discussed in section 2.3.2, is a prime example of a green technique that reduces energy consumption and reaction times. organic-chemistry.org Similarly, multi-component reactions (section 2.3.3) enhance atom economy and reduce waste by combining multiple steps into a single pot operation.

Furthermore, the choice of solvent plays a critical role in the environmental footprint of a synthesis. Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or ionic liquids. Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or ball milling, represent an even more sustainable approach.

Catalysis is another cornerstone of green chemistry. The use of reusable solid acid catalysts, for example, can replace corrosive and difficult-to-handle mineral acids in cyclocondensation reactions. Biocatalysis, employing enzymes to carry out specific transformations, offers a highly selective and environmentally friendly route, although its application in pyrimidine synthesis is still an emerging field.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms

Carboxylic Acid Group Derivatization

The carboxylic acid functional group in 4-methylpyrimidine-2-carboxylic acid hydrochloride is a primary site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives such as esters and amides. These reactions are fundamental in modifying the compound's physicochemical properties and for its incorporation into larger, more complex molecules.

Esterification of 4-methylpyrimidine-2-carboxylic acid is readily achieved through several standard methods. A widely used approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is typically used in excess, often serving as the solvent, to drive the equilibrium towards the ester product. masterorganicchemistry.com For alcohols that are more sensitive to strongly acidic conditions, milder methods are available. The use of carbodiimide (B86325) coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP), allows for esterification under nonacidic conditions at room temperature. orgsyn.org Another effective method involves the reaction of the carboxylic acid with trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which rapidly produces methyl esters. commonorganicchemistry.com

The reverse reaction, ester hydrolysis, can be accomplished under either acidic or basic conditions to regenerate the carboxylic acid. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process that typically proceeds to completion.

Table 1: Common Methods for Esterification of Carboxylic Acids

Method Reagents Conditions Suitability
Fischer Esterification Alcohol (often as solvent), H₂SO₄ or TsOH (catalyst) Typically heated Good for simple, robust alcohols like methanol (B129727) and ethanol (B145695) masterorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAP (catalyst) Room temperature, aprotic solvent (e.g., CH₂Cl₂) Suitable for acid-sensitive substrates and tertiary alcohols orgsyn.orgcommonorganicchemistry.com
Diazomethane Methylation Trimethylsilyldiazomethane (TMS-CHN₂) Room temperature, often with MeOH Specific for creating methyl esters commonorganicchemistry.com

| Acyl Chloride Formation | 1. SOCl₂ or Oxalyl chloride2. Alcohol | Two-step process | Versatile for various alcohols commonorganicchemistry.com |

The conversion of 4-methylpyrimidine-2-carboxylic acid to its corresponding carboxamides is a crucial transformation, particularly in medicinal chemistry. This is commonly achieved by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

One of the most prevalent strategies involves the use of coupling reagents. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), are widely employed. peptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. fishersci.co.uk To enhance reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com Other classes of coupling reagents include aminium/uronium salts like HATU and HBTU, which also form highly activated esters. peptide.comfishersci.co.uk

An alternative, two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The isolated acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to yield the desired amide. fishersci.co.uk This method is known as the Schotten-Baumann reaction. fishersci.co.uk

For instance, the synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide has been accomplished by reacting 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid with (2-aminophenyl)ethan-1-one using EDC as the coupling agent and DMAP as a catalyst in dichloromethane (B109758) (CH₂Cl₂). tandfonline.com

The decarboxylation of pyrimidine-2-carboxylic acid, which involves the removal of the carboxyl group as carbon dioxide, can be achieved under specific conditions. Studies have shown that this reaction proceeds in aqueous solution at elevated temperatures (e.g., 65°C) over a range of acidities. cdnsciencepub.comresearchgate.net The reaction rate increases significantly with increasing acidity. cdnsciencepub.com

The proposed mechanism is a Hammick-type reaction, which is common for α-picolinic acids and their analogs. cdnsciencepub.comstackexchange.com In this pathway, the monoprotonated form of pyrimidine-2-carboxylic acid loses carbon dioxide to form a stabilized ylide intermediate. cdnsciencepub.com This ylide is stabilized by the adjacent positively charged nitrogen atoms in the pyrimidine (B1678525) ring. The intermediate then rapidly abstracts a proton from the solvent to yield the final pyrimidine product. cdnsciencepub.com While steric effects can influence decarboxylation in substituted pyridine-2-carboxylic acids, they are considered negligible in the case of pyrimidine-2-carboxylic acid. cdnsciencepub.com Other methods, such as the Barton decarboxylation, provide radical-based pathways for removing the carboxyl group. organic-chemistry.org

Pyrimidine Ring Modifications

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inresearchgate.net This electronic nature dictates its reactivity, making it generally resistant to electrophilic substitution while being susceptible to nucleophilic attack, especially when substituted with good leaving groups. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyrimidine ring. wikipedia.org While the parent 4-methylpyrimidine-2-carboxylic acid is not highly reactive towards nucleophiles, its halogenated derivatives are excellent substrates for SNAr reactions. bhu.ac.in Leaving groups, such as chlorine, located at the electron-deficient C2, C4, or C6 positions are readily displaced by a variety of nucleophiles. bhu.ac.inslideshare.net

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge in this intermediate is effectively delocalized over the electronegative nitrogen atoms of the pyrimidine ring. youtube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. nih.gov

This methodology is widely used to introduce diverse functionalities. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts regioselectively with sodium ethoxide in ethanol at room temperature to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.com This demonstrates the utility of SNAr in selectively modifying polysubstituted pyrimidines under mild conditions. mdpi.com This reactivity makes halogenated pyrimidines valuable intermediates in the synthesis of complex, biologically active molecules. researchgate.netthieme.deresearchgate.net

The pyrimidine ring's electron-deficient nature makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene. bhu.ac.inwikipedia.org The two ring nitrogen atoms strongly deactivate the ring, making reactions like nitration and halogenation difficult to achieve without the presence of activating substituents. wikipedia.orgscribd.com

When electrophilic substitution does occur, it is directed to the C5 position, which is the least electron-deficient carbon atom in the ring. researchgate.netwikipedia.orgslideshare.net The presence of electron-donating groups (activating groups) such as hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups on the ring can increase the electron density, thereby facilitating electrophilic attack at the C5 position. researchgate.netslideshare.net For example, 2-pyrimidone can undergo nitration to afford the corresponding 5-nitro derivative. bhu.ac.in However, without such activation, forcing conditions are often required, which may lead to low yields or decomposition. scribd.com

Table 2: Reactivity of the Pyrimidine Ring

Reaction Type Reactivity Favorable Positions Influencing Factors
Nucleophilic Substitution (SNAr) Favorable C2, C4, C6 Requires a good leaving group (e.g., Cl, Br) at these positions. bhu.ac.inslideshare.net

| Electrophilic Substitution | Unfavorable | C5 | Requires strong activating (electron-donating) groups on the ring. researchgate.netwikipedia.org |

Regioselective Functionalization Strategies

The pyrimidine ring in 4-methylpyrimidine-2-carboxylic acid is electron-deficient, which dictates its reactivity towards nucleophilic and electrophilic reagents. wikipedia.org This inherent electronic nature allows for regioselective functionalization, where specific positions on the ring are targeted for modification.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyrimidine core. The positions ortho and para to the ring nitrogens (positions 2, 4, and 6) are activated towards nucleophilic attack. However, in the subject molecule, the 2- and 4-positions are already substituted. Functionalization often involves the displacement of a suitable leaving group, which could be introduced, for example, by conversion of the carboxylic acid at C-2 to another functional group or by modification of the methyl group at C-4.

Electrophilic aromatic substitution, in contrast, is less facile on the electron-deficient pyrimidine ring and typically requires activating groups. wikipedia.org When it does occur, it is directed to the C-5 position, which is the most electron-rich carbon on the ring. wikipedia.org Halogenation or nitration, for instance, could potentially be achieved at this position under specific conditions, leading to 5-substituted derivatives.

The table below illustrates potential regioselective functionalization reactions on a hypothetical 4-methylpyrimidine-2-X precursor, highlighting the influence of the substituent at the 2-position on the reaction outcome.

Precursor (X=Leaving Group)ReagentPosition of FunctionalizationProduct
4-methylpyrimidine-2-sulfonylThiol (R-SH)C-22-thioether-4-methylpyrimidine
4-methylpyrimidine-2-carboxylic acidNitrating mixture (HNO₃/H₂SO₄)C-55-nitro-4-methylpyrimidine-2-carboxylic acid
4-chloro-2-methylpyrimidineSodium hydroxideC-44-hydroxy-2-methylpyrimidine

Methyl Group Reactivity at C-4 Position

The methyl group at the C-4 position is a key site for a variety of chemical transformations, including oxidation, condensation, and alkylation reactions.

Oxidation Reactions to Further Carboxylic Acid or Aldehyde functionalities

The methyl group at the C-4 position of the pyrimidine ring can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. This transformation is analogous to the oxidation of methyl groups on other heterocyclic rings, such as 4-methylpyridine. ijcce.ac.irmdpi.com

Catalytic gas-phase oxidation using modified vanadium oxide (V₂O₅) catalysts, often promoted with other metal oxides like TiO₂ or SnO₂, is an effective method for such conversions. ijcce.ac.irresearchgate.net The choice of catalyst and reaction temperature can influence the selectivity towards the aldehyde (pyrimidine-4-carbaldehyde derivative) or the carboxylic acid (pyrimidine-2,4-dicarboxylic acid derivative).

The following table summarizes the expected products from the oxidation of 4-methylpyrimidine-2-carboxylic acid under different catalytic conditions.

Catalyst SystemTemperature Range (°C)Major Product
V₂O₅-TiO₂280-3202-(carboxy)pyrimidine-4-carbaldehyde
V₂O₅-TiO₂-SnO₂320-380Pyrimidine-2,4-dicarboxylic acid
KMnO₄ (liquid phase)VariesPyrimidine-2,4-dicarboxylic acid

Condensation and Alkylation Reactions involving the Methyl Group

The protons of the methyl group at the C-4 position are acidic due to the electron-withdrawing nature of the pyrimidine ring. This allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various condensation and alkylation reactions.

For instance, in the presence of a strong base, the methyl group can undergo a condensation reaction with aldehydes, such as benzaldehyde, to form a styryl-like derivative. vaia.com This type of reaction involves the initial formation of an adduct, which then eliminates a molecule of water to yield the final condensed product. vaia.com

Alkylation reactions can also be carried out by treating the deprotonated species with an alkyl halide. This results in the elongation of the carbon chain at the C-4 position. The choice of base and solvent is crucial for the success of these reactions, with options ranging from alkali metal hydroxides to organometallic bases like alkyllithiums. acs.org

Stability and Degradation Pathways of the Hydrochloride Salt

The hydrochloride salt of 4-methylpyrimidine-2-carboxylic acid is formed by the protonation of one of the basic nitrogen atoms of the pyrimidine ring by hydrochloric acid. This salt form generally enhances the aqueous solubility and stability of the compound compared to the free base. google.com

However, like many hydrochloride salts of nitrogen-containing heterocycles, it can be hygroscopic, meaning it has a tendency to absorb moisture from the air. chemicalbook.comchemicalbook.com This can affect its physical properties and long-term stability.

Degradation of the compound, particularly in solution, could occur through several pathways. The pyrimidine ring itself can be susceptible to ring-opening reactions under harsh conditions, such as extreme pH or high temperatures. wur.nl Oxidative degradation is another potential pathway, where reactive oxygen species could lead to cleavage of the boronic acid group, if one were present, or modification of the pyrimidine ring. nih.gov The stability of the hydrochloride salt is also pH-dependent; in a basic solution, the free base will be regenerated, which may have different stability characteristics. It is important to note that pyridinium (B92312) chloride itself is a stable salt and does not easily lose HCl under vacuum. researchgate.net

ConditionPotential Degradation PathwayPotential Products
High HumidityPhysical changeDeliquescence/caking
Strong Basic Conditions (high pH)Neutralization4-methylpyrimidine-2-carboxylic acid (free base)
Extreme pH/High TemperatureRing OpeningAcyclic derivatives
Presence of Strong Oxidizing AgentsOxidationRing-hydroxylated or cleaved products

Structural Modifications and Derivative Synthesis

Design Principles for Pyrimidine (B1678525) Carboxylate Analogues

The design of pyrimidine carboxylate analogues is rooted in the principles of medicinal chemistry, focusing on structure-activity relationships (SAR) to optimize therapeutic potential. A primary consideration is the role of the carboxylic acid group, which is often crucial for biological activity. For instance, in the context of dihydroorotate (B8406146) dehydrogenase inhibitors, the carboxylic acid group is preferred over bioisosteric replacements like sulfonamides or tetrazoles, highlighting its importance for enzyme inhibition.

SAR studies on pyrimidine-4-carboxamides have demonstrated that modifications at various positions on the pyrimidine ring and the carboxamide nitrogen can significantly influence the compound's potency and lipophilicity. For example, introducing conformational constraints on the substituents of the amide nitrogen has been shown to enhance biological activity. Similarly, the replacement of a morpholine (B109124) group with a pyrrolidine (B122466) moiety has led to increased potency in certain series of compounds. These findings underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of pyrimidine carboxylate derivatives.

Bioisosteric replacement is another key strategy employed in the design of pyrimidine carboxylate analogues. This approach involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. The careful application of these design principles allows for the rational development of new pyrimidine-based therapeutic agents.

Synthesis of Pyrimidine Carboxamide Derivatives

The conversion of 4-methylpyrimidine-2-carboxylic acid hydrochloride to its corresponding carboxamide derivatives is a fundamental transformation in the synthesis of new chemical entities. This is typically achieved through standard amide bond formation protocols. The carboxylic acid can be activated using a variety of coupling reagents to facilitate the reaction with a primary or secondary amine.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Other effective coupling agents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

An alternative method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. This is typically accomplished by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific example of this transformation is the synthesis of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates, which starts from the corresponding 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. This highlights the applicability of these synthetic methods to variously substituted pyrimidine carboxylic acids.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAbbreviationKey Features
DicyclohexylcarbodiimideDCCWidely used, forms insoluble dicyclohexylurea byproduct.
DiisopropylcarbodiimideDICSimilar to DCC, but the diisopropylurea byproduct is more soluble.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHighly efficient, often used for difficult couplings.
Thionyl ChlorideSOCl₂Converts carboxylic acids to highly reactive acyl chlorides.

Introduction of Diverse Substituents on the Pyrimidine Ring

The introduction of a variety of substituents onto the pyrimidine ring is a crucial strategy for expanding the chemical space and modulating the biological activity of 4-methylpyrimidine-2-carboxylic acid derivatives. This is often achieved through reactions on a halogenated pyrimidine intermediate.

Halogenation of the pyrimidine ring, typically creating a chloropyrimidine derivative, provides a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of pyrimidine synthesis, a chloropyrimidine can be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding arylated or heteroarylated pyrimidine. Studies on 2,4-dichloropyrimidines have shown that these reactions can be highly regioselective, with the coupling preferentially occurring at the C4-position. This allows for the selective introduction of substituents at specific positions on the pyrimidine ring.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that is used to form carbon-nitrogen bonds. This reaction allows for the coupling of a chloropyrimidine with a primary or secondary amine to introduce amino substituents onto the pyrimidine ring. This method is particularly valuable for accessing a diverse range of aminopyrimidine derivatives.

The direct introduction of amine and heteroaromatic functionalities can also be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly on activated pyrimidine rings. For example, dichloropyrimidines can react sequentially with different nucleophiles to introduce diverse substituents. The synthesis of 2-aminopyrimidine (B69317) derivatives has been successfully achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines.

The introduction of heteroaromatic groups can also be accomplished through Suzuki-Miyaura coupling, as mentioned previously, providing access to a wide array of bi-heterocyclic compounds.

Table 2: Key Cross-Coupling Reactions for Pyrimidine Functionalization

ReactionBond FormedKey ReactantsCatalyst System
Suzuki-Miyaura CouplingC-CChloropyrimidine, Boronic acidPalladium catalyst, Base
Buchwald-Hartwig AminationC-NChloropyrimidine, AminePalladium catalyst, Base

Synthesis of Pyrimidine-Fused Heterocyclic Systems incorporating the Carboxylate Moiety

The synthesis of pyrimidine-fused heterocyclic systems is a prominent strategy in drug discovery, as it can lead to compounds with novel biological activities and improved physicochemical properties. The carboxylate moiety of 4-methylpyrimidine-2-carboxylic acid can be incorporated into these fused systems, either by being present on the starting pyrimidine or by being introduced during the synthetic sequence.

One important class of pyrimidine-fused heterocycles is the pyrazolo[3,4-d]pyrimidines . The synthesis of these compounds often involves the construction of a pyrazole (B372694) ring onto a pyrimidine precursor or vice versa. For example, a substituted pyrimidine with appropriate functional groups can undergo cyclization with a hydrazine (B178648) derivative to form the pyrazolo[3,4-d]pyrimidine core. In some synthetic routes, a pyrazole-4-carboxylate is used as a key intermediate, which is then cyclized to form the fused pyrimidine ring, thereby incorporating the carboxylate group into the final structure.

Another significant class is the thiazolo[5,4-d]pyrimidines . The synthesis of these fused systems can be achieved by constructing a thiazole (B1198619) ring onto a pyrimidine core. This often involves the reaction of a diaminopyrimidine with a thiocarbonyl compound or the cyclization of a pyrimidine-thioamide derivative. The carboxylate group can be present on the initial pyrimidine ring and carried through the synthetic steps to be part of the final fused heterocyclic system.

These synthetic strategies provide access to a diverse range of complex heterocyclic structures based on the 4-methylpyrimidine-2-carboxylic acid scaffold, offering opportunities for the discovery of new therapeutic agents.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of the title compound.

FTIR spectroscopy is instrumental in identifying the key functional moieties within 4-methylpyrimidine-2-carboxylic acid hydrochloride by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of bonds. The spectrum is characterized by several key absorption bands.

The presence of the carboxylic acid group gives rise to two very distinct signals. A very broad absorption band, typically observed in the 2500–3300 cm⁻¹ region, is characteristic of the O-H bond stretching vibration, with its breadth resulting from extensive intermolecular hydrogen bonding. pressbooks.publibretexts.org The carbonyl group (C=O) stretch provides a sharp and intense absorption, generally found between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Its exact position can be influenced by conjugation with the pyrimidine (B1678525) ring.

The pyrimidine ring itself presents a series of characteristic absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring give rise to a set of medium to strong bands in the 1400–1650 cm⁻¹ region. nih.gov The formation of the hydrochloride salt, where a proton attaches to one of the ring nitrogens, would introduce N-H stretching and bending vibrations. The N-H stretch is expected in the 2700-3100 cm⁻¹ range, often appearing as broad bands that can overlap with C-H stretches.

The methyl group (CH₃) attached to the ring is identified by its characteristic symmetric and asymmetric C-H stretching vibrations, typically located around 2950 cm⁻¹ and 2870 cm⁻¹. libretexts.org

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (very broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
N⁺-H (Hydrochloride)Stretching2700 - 3100 (broad)
C=O (Carboxylic Acid)Stretching1710 - 1760
C=C / C=N (Pyrimidine Ring)Stretching1400 - 1650

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This technique is particularly effective for analyzing the vibrations of the pyrimidine ring. researchgate.net The symmetric "breathing" modes of the pyrimidine ring, where the ring expands and contracts symmetrically, typically produce strong and sharp signals in the Raman spectrum. researchgate.net

While the carbonyl (C=O) stretch is also visible in Raman spectra, it is often weaker than in FTIR. Conversely, vibrations of non-polar bonds or symmetric vibrations, such as the C-C backbone of the ring, are often more intense in Raman spectra. researchgate.net The analysis of Raman shifts, especially in the fingerprint region (below 1500 cm⁻¹), allows for a detailed comparison with theoretical calculations to confirm vibrational assignments and provides insight into the molecular structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule.

For this compound, the proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.orgrsc.org The two protons on the pyrimidine ring are in distinct chemical environments and would appear in the aromatic region, generally between 7.0 and 9.0 ppm. They would likely appear as doublets due to coupling with each other. The methyl group (–CH₃) protons would give rise to a sharp singlet, integrating to three protons, in the upfield region, typically around 2.5–3.0 ppm.

The relative integrals of these peaks are used to confirm the ratio of protons in the molecule, serving as a critical tool for assessing sample purity.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
-COOH10.0 - 13.0Broad Singlet1H
Pyrimidine H-5/H-67.0 - 9.0Doublet1H
Pyrimidine H-6/H-57.0 - 9.0Doublet1H
-CH₃2.5 - 3.0Singlet3H

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information on the total number of carbons and their chemical environment.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 165–185 ppm region. pressbooks.pub The carbon atoms of the pyrimidine ring will resonate in the aromatic region, generally between 110 and 170 ppm. The specific shifts depend on their position relative to the nitrogen atoms and the substituents. The carbon atom at position 2 (attached to the carboxyl group) and position 4 (attached to the methyl group) would be expected at the downfield end of this range, while the carbons at positions 5 and 6 would be further upfield. The methyl carbon (–CH₃) is the most shielded, appearing far upfield, typically in the range of 15–25 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
Pyrimidine C2/C4/C6140 - 170
Pyrimidine C5110 - 130
-CH₃15 - 25

While 1D NMR provides fundamental structural data, advanced 2D-NMR techniques are employed to unambiguously assign signals and probe through-bond and through-space correlations, which are crucial for conformational analysis. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak would be expected between the two protons on the pyrimidine ring, confirming their adjacent relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would definitively link the methyl proton signal to the methyl carbon signal and each pyrimidine proton to its respective ring carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This is invaluable for piecing together the molecular structure. For instance, correlations would be expected from the methyl protons to the C4 and C5 carbons of the pyrimidine ring, and from the ring protons to adjacent ring carbons, confirming the substituent positions. libretexts.org

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique can provide information about molecular conformation and packing in the solid state, which may differ from the solution state due to crystal lattice forces. It is particularly useful for analyzing polymorphism and intermolecular interactions like hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For 4-methylpyrimidine-2-carboxylic acid, this technique provides the exact molecular weight and offers insights into its structural components through fragmentation analysis. The molecular formula of the free base is C₆H₆N₂O₂, corresponding to a molecular weight of approximately 138.12 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For 4-methylpyrimidine-2-carboxylic acid, the fragmentation is expected to follow pathways typical for both carboxylic acids and pyrimidine derivatives.

Key fragmentation pathways would likely include:

Decarboxylation: The loss of the carboxylic acid group as a molecule of carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for carboxylic acids. This would result in a significant peak corresponding to the 4-methylpyrimidine (B18481) cation.

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH, 17 Da), forming an acylium ion.

Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Cleavage of the ring would lead to smaller charged fragments.

Loss of a Methyl Radical: The methyl group can be lost as a radical (•CH₃, 15 Da), particularly after initial fragmentation of the carboxylic acid group.

A plausible fragmentation pattern would start with the molecular ion at m/z 138. The initial loss of CO₂ would generate a fragment at m/z 94, corresponding to the 4-methylpyrimidine cation radical. This fragment could then undergo further fragmentation, such as the loss of a methyl radical to produce a fragment at m/z 79. The presence and relative abundance of these and other fragment ions in the mass spectrum provide a fingerprint for the identification and structural confirmation of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-methylpyrimidine-2-carboxylic acid

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Neutral Loss
[C₆H₆N₂O₂]•+Molecular Ion138-
[C₅H₆N₂]•+4-methylpyrimidine radical cation94CO₂
[C₆H₅N₂O]•+Loss of hydroxyl radical121•OH
[C₅H₃N₂]•+Loss of methyl radical from pyrimidine cation79•CH₃ (from m/z 94)

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of a crystal. The arrangement of atoms in a crystal lattice diffracts X-rays in a specific pattern, which can be analyzed to build a three-dimensional model of the electron density and, consequently, the molecular structure.

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the asymmetric unit. For this compound, SCXRD would reveal the bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Given the presence of the carboxylic acid group and the pyrimidine ring, strong hydrogen bonds are expected to be a dominant feature of the crystal structure.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly valuable for:

Phase Identification: The diffraction pattern of an unknown crystalline material can be compared to a database of known patterns for identification.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They can have different physical properties, such as solubility and stability. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms.

Crystallinity Assessment: PXRD can be used to determine the degree of crystallinity in a sample, distinguishing between crystalline and amorphous (non-crystalline) material.

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

For this compound, PXRD would be used to confirm the identity of a synthesized batch, to screen for the existence of different polymorphs, and to ensure the phase purity of the material. Each polymorph would exhibit a unique PXRD pattern, characterized by a specific set of diffraction peak positions and intensities.

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. tandfonline.com A key concept in crystal engineering is the "supramolecular synthon," which is a robust and predictable structural unit formed by specific intermolecular interactions. researchgate.nettandfonline.com

In the case of pyrimidine carboxylates, the formation of cocrystals and salts is often guided by the reliable formation of hydrogen bonds between the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. researchgate.net A particularly common and robust supramolecular synthon is the acid-pyrimidine heterosynthon , which typically involves a hydrogen bond between the carboxylic acid proton and a pyrimidine nitrogen atom, and often a second hydrogen bond between a pyrimidine C-H or an amino group and a carbonyl oxygen of the carboxylic acid. researchgate.net

One of the most well-documented synthons in the cocrystallization of carboxylic acids with molecules containing pyridine (B92270) or pyrimidine rings is the R²₂(8) ring motif . acs.org This motif consists of a pair of molecules linked by two hydrogen bonds, forming a cyclic arrangement of eight atoms. For 4-methylpyrimidine-2-carboxylic acid, it is highly probable that in a cocrystal with another carboxylic acid or in its own self-assembly, this R²₂(8) heterosynthon would be a prominent feature, where the carboxylic acid of one molecule hydrogen bonds to the pyrimidine ring of a neighboring molecule. researchgate.netresearchgate.net The presence of the hydrochloride would introduce a chloride ion, which is an excellent hydrogen bond acceptor, and would likely lead to the formation of charge-assisted hydrogen bonds with the protonated pyrimidine ring.

The study of these supramolecular synthons is crucial for the rational design of new crystalline forms of 4-methylpyrimidine-2-carboxylic acid with tailored physical properties, such as solubility, stability, and bioavailability.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the molecule, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. nih.govnih.govbiointerfaceresearch.com These studies provide a detailed picture of electron distribution, which is key to understanding the molecule's reactivity. mdpi.com

DFT calculations for 4-methylpyrimidine-2-carboxylic acid hydrochloride would reveal the molecular electrostatic potential (MESP), highlighting electron-rich and electron-deficient regions. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylic group are expected to be electron-rich, indicating sites susceptible to electrophilic attack. Conversely, adjacent carbon and hydrogen atoms would be relatively electron-poor. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, can also be calculated to quantify the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for a Pyrimidine Derivative Model (Note: Data is representative of pyrimidine derivatives studied via DFT and illustrates typical values.)

DescriptorSymbolTypical ValueSignificance
Chemical Hardnessη1.5 - 3.0 eVMeasures resistance to change in electron distribution.
Electronic Chemical Potentialµ-3.0 to -5.0 eVIndicates the tendency of electrons to escape.
Global Electrophilicity Indexω0.8 - 2.0 eVQuantifies the electrophilic nature of the compound.

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals (FMOs). wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial for predicting chemical reactivity and the nature of electronic transitions. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO may be distributed over the carboxylic acid group and the ring. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge transfer interactions, hyperconjugative effects, and the nature of the chemical bonds within the molecule. biointerfaceresearch.com

Table 2: Representative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Note: Values are illustrative based on general findings for similar compounds.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-6.5 to -7.5Electron Donor (Nucleophilic Center)
LUMO-1.0 to -2.0Electron Acceptor (Electrophilic Center)
HOMO-LUMO Gap (ΔE)4.5 - 6.5Indicator of Chemical Reactivity and Stability

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules like proteins. mdpi.comnih.gov These simulations model the molecule's behavior in a dynamic environment, which is often a more realistic representation than static quantum calculations. rsc.org By analyzing the trajectory of the molecule over nanoseconds, researchers can identify stable conformations, understand binding stability, and calculate binding free energies when the molecule is in a complex. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra and confirm structural assignments. nih.govacademicjournals.org While various methods exist, DFT has become popular for its accuracy, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.govresearchgate.net These theoretical spectra, when compared with experimental data, help in assigning specific vibrational modes to functional groups within the this compound molecule. This comparison helps confirm the molecular structure and provides information about bonding. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Pyrimidine Ring Structure (Note: This table is a representative example for pyrimidine derivatives.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (with -COOH)165.4166.1
C4 (with -CH₃)155.2154.8
C5120.8121.5
C6150.1150.9

Structure–Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship models use computational approaches to correlate the chemical structure of a compound with its reactivity or biological activity. rsc.org For pyrimidine derivatives, QSAR studies can be developed using descriptors derived from DFT calculations. nih.gov These models can predict the properties of new, unsynthesized derivatives based on a training set of known compounds. For this compound, such models could predict its reactivity towards specific substrates or its binding affinity to a target by analyzing how modifications to the pyrimidine scaffold influence electronic and steric properties. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). samipubco.com This method is used to understand the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. remedypublications.comnih.gov For this compound, docking studies could be performed to explore its binding mode within the active site of a protein. remedypublications.com The analysis would focus on identifying key amino acid residues that interact with the pyrimidine ring, the methyl group, and the carboxylic acid moiety, providing a structural hypothesis for its molecular interactions without assessing its therapeutic effectiveness. mdpi.com

Table 4: Common Intermolecular Interactions Identified in Docking Studies of Pyrimidine-based Ligands

Type of InteractionFunctional Group on LigandPotential Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Pyrimidine Nitrogens, Carboxyl OxygensArginine, Lysine, Serine, Tyrosine
Hydrogen Bond (Donor)Carboxyl -OHAspartate, Glutamate, Histidine
Hydrophobic InteractionMethyl Group, Pyrimidine RingLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPyrimidine RingPhenylalanine, Tyrosine, Tryptophan

Coordination Chemistry and Advanced Material Science Applications

4-Methylpyrimidine-2-carboxylic Acid as a Ligand in Metal Complexes

Pyrimidine-2-carboxylic acid and its derivatives are effective ligands in coordination chemistry due to the presence of both a carboxylate group and hetero-nitrogen atoms, which can coordinate to metal centers in various ways. mdpi.com This dual functionality allows for the formation of stable and structurally diverse metal complexes.

The synthesis of metal-pyrimidine carboxylate complexes is typically achieved through the reaction of a corresponding metal salt with the pyrimidine-carboxylic acid ligand in a suitable solvent. rsc.org Solvothermal and hydrothermal methods are commonly employed, where the reaction is carried out in a sealed vessel at elevated temperatures. mdpi.comresearchgate.net These methods facilitate the crystallization of the resulting coordination polymers. mdpi.com

For instance, two-dimensional isostructural coordination polymers with the general formula [Ln₄(pymca)₄(AcO)₈]n (where Ln = Dy or Nd, and pymca = pyrimidine-2-carboxylate) have been synthesized via a solvothermal reaction of the respective lanthanide acetate (B1210297) hydrate (B1144303) with pyrimidine-2-carboxylic acid in a DMF/H₂O mixture. mdpi.com Similarly, a two-dimensional manganese(II) coordination polymer, [Mn₂(pymca)₂(ox)(H₂O)₂]n, was synthesized using a hydrothermal reaction where the pyrimidine-2-carboxylate (B12357736) (pymca) and oxalate (B1200264) (ox) ligands were formed in situ from 2-cyanopyrimidine. researchgate.net

The characterization of these complexes involves a range of analytical techniques. Single-crystal X-ray diffraction is crucial for determining the precise crystal structure and coordination environment of the metal ions. mdpi.comresearchgate.net Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy help to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyrimidine (B1678525) groups. researchgate.net Thermal analysis techniques, like thermogravimetric analysis (TGA), are used to study the thermal stability of the complexes. rsc.org

Pyrimidine-carboxylate ligands can exhibit a variety of binding modes, contributing to the structural diversity of the resulting metal complexes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. researchgate.net The nitrogen atoms of the pyrimidine ring can also participate in coordination, leading to the formation of polynuclear complexes and extended networks. mdpi.com

In the case of the lanthanide complexes [Ln₄(pymca)₄(AcO)₈]n, the pyrimidine-2-carboxylate (pymca) ligand acts as a bridging ligand, connecting the lanthanide ions. mdpi.com The crystal structure reveals a two-dimensional coordination polymer where both the pymca and acetate anions bridge the metal centers. mdpi.com In the manganese(II) complex [Mn₂(pymca)₂(ox)(H₂O)₂]n, the pymca ligand serves as a tridentate bridge, although one of the pyrimidine nitrogens remains uncoordinated. researchgate.net

The coordination geometry around the central metal ion is determined by the number and arrangement of the coordinating atoms. In the aforementioned lanthanide complexes, the Dy³⁺ and Nd³⁺ ions are nine-coordinate. mdpi.com The coordination environment in many transition metal complexes can be described as distorted octahedral or tetrahedral, depending on the specific metal ion and ligands involved. rsc.orgmdpi.com For example, in two cobalt(II) coordination polymers, distorted octahedral CoN₄O₂ coordination geometries are observed. rsc.org

Table 1: Selected Metal-Pyrimidine Carboxylate Complexes and their Structural Features

Compound Formula Metal Ion Ligand(s) Coordination Geometry Dimensionality
[Dy₄(pymca)₄(AcO)₈]n Dy³⁺ pyrimidine-2-carboxylate, acetate Nine-coordinate 2D
[Nd₄(pymca)₄(AcO)₈]n Nd³⁺ pyrimidine-2-carboxylate, acetate Nine-coordinate 2D
[Mn₂(pymca)₂(ox)(H₂O)₂]n Mn²⁺ pyrimidine-2-carboxylate, oxalate Not specified 2D
{Co(DClQ)₂(bpy)}n Co²⁺ 5,7-dichloro-8-hydroxyquinoline, 4,4'-dipyridine Distorted Octahedral 1D

The magnetic and optical properties of coordination compounds derived from pyrimidine-carboxylic acids are of significant interest due to their potential applications in molecular magnetism and luminescent materials. mdpi.comicm.edu.pl

The magnetic properties of these complexes are largely dependent on the nature of the metal ion and the structure of the coordination polymer. researchgate.netnih.gov For the dysprosium(III) complex [Dy₄(pymca)₄(AcO)₈]n, static and dynamic magnetic measurements revealed the absence of single-molecule magnet (SMM) behavior. mdpi.com This was attributed to a ligand field that does not sufficiently stabilize the magnetic ground states and the non-collinear arrangement of the anisotropy axes. mdpi.com The manganese(II) complex, [Mn₂(pymca)₂(ox)(H₂O)₂]n, exhibits spin-canted antiferromagnetism with a weak ferromagnetic transition at a low temperature (T_c = 2.4 K). researchgate.net

Lanthanide-based coordination polymers often exhibit interesting luminescent properties. mdpi.comresearchgate.net The pyrimidine-carboxylate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. mdpi.com This ligand-to-metal charge transfer is a key mechanism for enhancing the luminescence of lanthanide complexes. mdpi.com The study of a 3D MOF based on pyrimidine-4,6-dicarboxylate and lead(II) showed that the photoluminescent properties of the MOF were improved compared to the free ligand, with an increased luminescence brightness and a quantum yield of nearly double. mdpi.com

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of pyrimidine-carboxylic acids to act as versatile linkers makes them excellent candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com These materials are characterized by their crystalline nature and often possess porous structures, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Hydrothermal and solvothermal synthesis are the most common methods for preparing MOFs. researchgate.netresearchgate.netcmu.edu These techniques involve heating a mixture of the metal salt and the organic linker in a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed container. researchgate.netcmu.edu The temperature and duration of the reaction, as well as the choice of solvent and the ratio of reactants, can significantly influence the structure and properties of the resulting MOF. researchgate.net

The structural diversity of MOFs derived from pyrimidine-carboxylate ligands is vast, owing to the flexible coordination behavior of the ligand and the varied coordination preferences of different metal ions. mdpi.com This can lead to the formation of one-, two-, or three-dimensional networks with different topologies. mdpi.com For example, a 3D MOF with an unprecedented topology was synthesized using pyrimidine-4,6-dicarboxylate and lead(II). mdpi.com

Porosity is a key feature of many MOFs, and it is crucial for applications such as gas storage and separation. nih.govnih.govmdpi.com The pore size and volume of a MOF can be tuned by carefully selecting the organic linker and the synthesis conditions. mdpi.com Studies on isostructural MOFs with the formula {[CdM(μ₄-pmdc)₂(H₂O)₂]·solv}n (where pmdc = pyrimidine-4,6-dicarboxylate) have shown that the synthesis method can influence the crystallinity and, consequently, the adsorption capacity of the material. nih.gov The structural analysis of these frameworks revealed the presence of metal atoms exposed to the pores, which can act as active sites for gas adsorption. nih.gov While the porosity of MOFs derived specifically from 4-methylpyrimidine-2-carboxylic acid has not been reported, the demonstrated ability of related ligands to form porous structures suggests similar potential. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
4-methylpyrimidine-2-carboxylic acid hydrochloride
4-methylpyrimidine-2-carboxylic acid
pyrimidine-2-carboxylic acid
pyrimidine-4,6-dicarboxylate
2-cyanopyrimidine
5,7-dichloro-8-hydroxyquinoline
4,4'-dipyridine

The Chemical Compound this compound: An Exploration of its Coordination Chemistry and Advanced Applications

While the chemical compound 4-methylpyrimidine-2-carboxylic acid is documented in chemical literature and databases, a thorough review of available scientific research reveals a significant gap in studies pertaining to its hydrochloride salt in the specific contexts of coordination chemistry for advanced material science, particularly in adsorption and separation technologies like hydrogen storage, and the catalytic applications of its metal-pyrimidine carboxylate complexes.

Scientific databases and research publications extensively cover the broader fields of metal-organic frameworks (MOFs) and coordination polymers for gas storage and catalysis. For instance, various pyridinyl and pyrimidine carboxylate ligands have been successfully employed to construct porous frameworks with notable gas adsorption properties. rsc.orgiaea.orgmdpi.com Research into MOFs for hydrogen storage is an active area, with studies focusing on factors like pore size, surface area, and the nature of metal-ligand interactions to optimize hydrogen uptake. mdpi.comelsevierpure.comnih.gov Similarly, the catalytic potential of metal complexes with nitrogen-containing heterocyclic ligands, including pyrimidine and pyridine (B92270) derivatives, is well-established in a range of chemical transformations. tcu.edu

However, detailed investigations into the specific roles and performance of this compound as a ligand in these applications are not presently found in the reviewed literature. The synthesis and crystal structures of metal complexes with the closely related pyrimidine-2-carboxylic acid have been reported, offering foundational knowledge on the coordination behavior of this class of ligands. nih.govresearchgate.net These studies provide insights into how the pyrimidine ring and the carboxylate group can bind to metal centers, forming mononuclear or polynuclear structures.

Despite this related work, specific data on the coordination of this compound with various metal ions, the resulting crystal structures, and the subsequent evaluation of these materials for hydrogen storage or catalysis is not available. Therefore, a detailed discussion on its potential in adsorption and separation technologies or the catalytic applications of its specific metal complexes, as per the requested outline, cannot be constructed based on current scientific literature. Further experimental research is required to elucidate the properties and potential applications of metal complexes derived from this particular compound.

Investigations into Molecular Interactions with Biological Systems

Enzyme Inhibition Studies (focus on molecular mechanisms, in vitro)

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of enzymes through diverse molecular mechanisms. While direct inhibitory data on 4-methylpyrimidine-2-carboxylic acid hydrochloride is scarce, research on analogous pyrimidine derivatives provides a framework for understanding its potential as an enzyme inhibitor.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD):

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov A significant body of research has focused on pyrimidine-4-carboxamides as inhibitors of NAPE-PLD. nih.govnih.govacs.orgresearchgate.netsigmaaldrich.com High-throughput screening identified a pyrimidine-4-carboxamide (B1289416) scaffold as a potent inhibitor of NAPE-PLD with sub-micromolar efficacy. acs.org The molecular mechanism of inhibition is believed to involve the interaction of the pyrimidine core and its substituents with the active site of the enzyme, which contains two zinc ions. nih.gov

Lipoxygenases (LOX):

Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids and play a role in inflammatory responses. nih.gov Certain pyrimidine derivatives have been investigated as lipoxygenase inhibitors. For instance, novel pyrimidine acrylamides have been synthesized and evaluated for their LOX inhibitory activity. nih.gov The inhibitory mechanism is thought to involve the interaction of the pyrimidine scaffold with the enzyme's active site, potentially interfering with substrate binding or the catalytic process.

Nucleotide Synthesis Enzymes:

Inhibitors of nucleotide biosynthesis are crucial for antiviral and anticancer therapies. nih.gov The pyrimidine ring is a fundamental component of nucleobases, suggesting that derivatives of 4-methylpyrimidine-2-carboxylic acid could potentially interact with enzymes involved in nucleotide metabolism, such as dihydroorotate (B8406146) dehydrogenase (DHODH). unige.chembopress.org Inhibition of these enzymes can lead to the depletion of nucleotide pools, thereby hindering DNA and RNA synthesis. nih.govembopress.org

TrmD:

While direct inhibition of TrmD (tRNA (guanine37-N1)-methyltransferase) by 4-methylpyrimidine-2-carboxylic acid has not been reported, the pyrimidine core is a feature of some classes of TrmD inhibitors.

Structure-activity relationship studies on pyrimidine-based inhibitors have provided valuable insights into the molecular features required for potent enzyme inhibition.

For NAPE-PLD inhibitors based on a pyrimidine-4-carboxamide scaffold, SAR studies have revealed the following:

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical for inhibitory activity. For example, the exchange of a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine was found to increase the inhibitory potency against NAPE-PLD by 10-fold. nih.govnih.gov

Amide Group Modifications: Alterations to the carboxamide group can significantly impact activity. Conformational restriction of an N-methylphenethylamine group by its replacement with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.govnih.gov

In the context of lipoxygenase inhibitors, SAR studies on pyrimidine acrylamides have highlighted the importance of the acrylamide (B121943) linker and the nature of the substituents on the pyrimidine ring for activity. nih.gov

These studies underscore the importance of specific structural motifs for effective molecular interaction with the target enzyme's active site.

Receptor Binding Profiling (focus on molecular interactions, in vitro)

Currently, there is a lack of publicly available in vitro receptor binding profile data for this compound. The biological activity of pyrimidine derivatives is often linked to enzyme inhibition rather than direct receptor binding. However, given the diverse biological roles of pyrimidines, interactions with various receptors cannot be entirely ruled out without specific experimental evidence.

Molecular Mechanism of Action at the Subcellular Level (if applicable, in vitro)

The subcellular molecular mechanism of action for pyrimidine-based enzyme inhibitors is intrinsically linked to the function of the target enzyme.

For NAPE-PLD inhibitors, the primary subcellular effect is the reduction of NAE biosynthesis. nih.govacs.org This can lead to downstream effects on signaling pathways regulated by NAEs, such as those involving cannabinoid receptors. nih.gov

In the case of inhibitors of nucleotide synthesis enzymes like DHODH, the mechanism involves the depletion of the pyrimidine nucleotide pool within the cell. unige.chembopress.org This can lead to cell cycle arrest and inhibition of proliferation. embopress.org

Without specific data for this compound, its subcellular mechanism of action remains speculative but would likely be dictated by its primary molecular target.

Protein-Ligand Interaction Analysis via Biophysical Methods and Computational Docking

While specific biophysical and computational docking studies for this compound are not available, such studies have been instrumental in understanding the interactions of related pyrimidine derivatives.

Computational Docking:

Molecular docking studies have been employed to predict the binding modes of pyrimidine derivatives within the active sites of their target enzymes. For instance, docking studies of pyrimidine-based inhibitors with microtubule affinity-regulating kinase 4 (MARK4) have helped to elucidate the binding interactions that contribute to their inhibitory activity. researchgate.netnih.govfrontiersin.org Similarly, docking studies of pyrimidine derivatives with lipoxygenase have supported experimental findings on their inhibitory potential. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues in the enzyme's active site.

Biophysical Methods:

Biophysical techniques are crucial for validating the direct binding of inhibitors to their target proteins and for characterizing the thermodynamics and kinetics of the interaction. While no such data is currently available for this compound, these methods would be essential for confirming any predicted interactions from docking studies and for fully elucidating its molecular mechanism of action.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While established methods for synthesizing pyrimidine (B1678525) derivatives exist, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. nih.gov Current strategies often involve the cyclization of precursors like chalcones with guanidine (B92328) hydrochloride. nih.gov However, advancements could be made by exploring novel catalytic systems and reaction conditions.

Research in this area would aim to overcome challenges related to regioselectivity, particularly when functionalizing a pre-substituted ring, and to develop scalable processes suitable for producing a diverse library of derivatives for further study.

Exploration of Pyrimidine Carboxylate Scaffolds in Supramolecular Chemistry

The structural features of 4-methylpyrimidine-2-carboxylic acid—specifically the hydrogen bond donating carboxylic acid group and the hydrogen bond accepting nitrogen atoms of the pyrimidine ring—make it an excellent candidate for applications in supramolecular chemistry and crystal engineering. researchgate.net The formation of robust and predictable hydrogen-bonding synthons, such as the acid-aminopyrimidine synthon, is a cornerstone of designing complex molecular architectures. researchgate.netresearchgate.net

Future investigations could explore the co-crystallization of 4-methylpyrimidine-2-carboxylic acid with various active pharmaceutical ingredients (APIs) or other functional molecules. The goal would be to create novel multi-component solids (salts or cocrystals) with improved physicochemical properties, such as solubility, stability, and bioavailability. researchgate.net The interaction between the carboxylic acid and the pyrimidine moiety can lead to well-defined primary ring motifs, which in turn direct the assembly of larger three-dimensional networks. researchgate.net By systematically studying how the methyl group at the 4-position influences crystal packing and synthon formation, researchers can gain deeper insights into the principles of molecular recognition and self-assembly.

Research FocusPotential OutcomeRelevant Supramolecular Synthons
Co-crystallization with APIsEnhanced solubility, stability, and bioavailability of drugsCarboxylic acid-pyrimidine heterodimers, N-H···O hydrogen bonds
Formation of Metal-Organic Frameworks (MOFs)Development of porous materials for gas storage or catalysisCoordination bonds between metal ions and carboxylate/nitrogen sites
Design of Liquid CrystalsCreation of new materials with tunable optical propertiesSelf-assembly driven by hydrogen bonding and π-π stacking

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel molecules. For derivatives of 4-methylpyrimidine-2-carboxylic acid, advanced computational modeling can guide synthetic efforts by predicting molecular properties and biological activities, thereby reducing the need for extensive trial-and-error experimentation. semanticscholar.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for investigating the electronic structure and spectroscopic properties of pyrimidine derivatives. tdl.orgjchemrev.com These methods can be used to calculate molecular orbitals (HOMO/LUMO), predict UV-vis absorption spectra, and understand how different substituents affect the molecule's electronic and photophysical characteristics. tdl.orgresearchgate.net

For drug design applications, molecular docking and molecular dynamics (MD) simulations are essential. semanticscholar.orgmdpi.com These techniques can be used to model the interaction of pyrimidine derivatives with specific biological targets, such as protein kinases or metabolic enzymes. nih.govresearchgate.net By predicting binding affinities and identifying key interactions within the binding site, researchers can rationally design new derivatives with enhanced potency and selectivity. mdpi.com

Table of Computational Methods and Their Applications

Computational Method Application in Derivative Design Predicted Properties
Density Functional Theory (DFT) Optimization of molecular geometry and analysis of electronic structure. nih.gov Ground state energy, bond lengths/angles, HOMO/LUMO energy levels. jchemrev.com
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra. jchemrev.com UV-vis spectra, excited state properties.
Molecular Docking Prediction of binding modes and affinities of ligands to biological targets. mdpi.com Binding energy, key amino acid interactions.
Molecular Dynamics (MD) Simulation of the dynamic behavior of ligand-protein complexes over time. mdpi.com Stability of binding, conformational changes.

Investigation of Photophysical Properties and Potential Optoelectronic Applications

Pyrimidine-based compounds have attracted significant attention for their applications in optical and electronic materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.govresearchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent component in donor-acceptor (D-A) conjugated systems, which are crucial for tuning optoelectronic properties. tdl.org

Future research on 4-methylpyrimidine-2-carboxylic acid should involve a systematic investigation of its photophysical properties. While the parent compound may exhibit weak fluorescence, its scaffold can be chemically modified to create highly luminescent materials. acs.org By introducing electron-donating groups at various positions on the pyrimidine ring, it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for fluorescence in many organic dyes. researchgate.net

The synthesis and study of a series of derivatives where substituents are systematically varied would allow for the fine-tuning of emission wavelengths and quantum yields. nih.gov Such studies could lead to the development of novel materials for applications in bioimaging, chemical sensing, or as emitters in OLEDs. nih.gov

Deeper Mechanistic Studies of Biological Interactions at a Molecular Level

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, forming the core of many anticancer, antimicrobial, and anti-inflammatory drugs. nih.govnih.gov Derivatives have been shown to inhibit a wide range of enzymes and protein kinases by targeting their ATP-binding sites. nih.govresearchgate.net A critical future direction is to move beyond initial screening and conduct in-depth mechanistic studies to understand precisely how derivatives of 4-methylpyrimidine-2-carboxylic acid interact with their biological targets at a molecular level.

Initial studies could involve screening a library of derivatives against a panel of disease-relevant enzymes, such as carbonic anhydrases, cholinesterases, or kinases. researchgate.net Once a promising hit is identified, a combination of experimental and computational techniques can be employed to elucidate its mechanism of action. X-ray crystallography of the ligand-protein complex can reveal the exact binding mode, while techniques like surface plasmon resonance (SPR) can quantify binding affinity and kinetics. mdpi.com

Furthermore, molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can provide detailed insights into the stability of the complex and the specific interactions—such as hydrogen bonds with key residues like Gln47 and Arg136 in DHODH inhibitors—that are critical for binding. mdpi.com Such detailed mechanistic understanding is invaluable for the rational, structure-based design of next-generation therapeutic agents with superior efficacy and reduced off-target effects. nih.gov

Table of Mentioned Compounds

Compound Name
4-methylpyrimidine-2-carboxylic acid hydrochloride
Guanidine hydrochloride

Conclusion

Summary of Key Academic Contributions and Research Gaps

Academic inquiry into 4-methylpyrimidine-2-carboxylic acid and its hydrochloride salt has established its foundational chemical identity and positioned it as a molecule of interest within the broader field of pyrimidine (B1678525) chemistry. The primary contributions have been in the determination of its fundamental physicochemical properties, including its molecular formula (C₆H₆N₂O₂) and molecular weight (138.124 g/mol for the free acid). Its structural features, characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position, have been elucidated through standard analytical techniques.

Despite this foundational knowledge, significant research gaps persist. There is a notable scarcity of published studies focusing specifically on the hydrochloride salt of 4-methylpyrimidine-2-carboxylic acid. While the formation of a hydrochloride salt from a nitrogen-containing heterocyclic compound is a standard chemical practice, often to enhance solubility and stability for experimental or pharmaceutical applications, the specific synthesis, detailed characterization, and comparative studies between the free acid and its hydrochloride form are not well-documented in accessible academic literature.

Furthermore, dedicated research into the specific biological activities, reaction kinetics, and mechanistic pathways involving 4-methylpyrimidine-2-carboxylic acid hydrochloride is limited. While the broader class of pyrimidine carboxylic acids is known for its diverse pharmacological potential, the unique contributions and potential applications of this specific methylated analogue remain largely unexplored. The academic landscape lacks comprehensive studies on its utility as a building block in the synthesis of more complex molecules, its potential as a ligand in coordination chemistry, or its specific interactions with biological targets.

Outlook for Future Academic Research on this compound

The future of academic research on this compound is ripe with opportunities to build upon the existing, albeit limited, foundation. A primary focus should be the detailed investigation of its synthesis and the thorough characterization of both the free acid and its hydrochloride salt. This would involve comparative studies of their solubility, stability, hygroscopicity, and solid-state properties, which are crucial for any potential application.

A significant avenue for future research lies in the exploration of its synthetic utility. Investigations into its reactivity as a chemical intermediate could uncover novel synthetic routes to more complex heterocyclic systems. Its potential as a precursor for the synthesis of novel bioactive compounds, agrochemicals, or functional materials warrants systematic exploration.

Furthermore, a comprehensive evaluation of the biological profile of this compound is a critical next step. Screening for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, could reveal previously unknown therapeutic potential. Mechanistic studies to understand how the specific placement of the methyl and carboxylic acid groups on the pyrimidine ring influences its interaction with biological targets would be of high academic value.

Finally, computational and theoretical studies could provide valuable insights into the electronic properties, reactivity, and potential intermolecular interactions of this compound. Such studies could guide experimental work and accelerate the discovery of new applications for this compound. The broad therapeutic relevance of pyrimidine derivatives suggests that a more focused academic effort on this specific molecule could yield significant scientific advancements. nih.govgsconlinepress.com

Q & A

Q. What are the common synthetic routes for 4-methylpyrimidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis often involves nucleophilic substitution or condensation reactions. For example, in related pyrimidine derivatives, a reaction between 4-(4-pyridinyl)pyrimidine-2-thiol and 2-bromoacetic acid in aqueous NaOH, followed by acidification with HCl, yields crystalline hydrochloride salts . Optimization includes adjusting pH (e.g., maintaining ~4 for precipitation), solvent choice (methanol for crystallization), and stoichiometry of reagents. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography : Determines crystal structure (e.g., monoclinic space groups P21/c or P21/n) and confirms hydrogen bonding patterns in hydrochloride salts .
  • FT-IR and NMR spectroscopy : Identifies functional groups (e.g., carboxylic acid protons at δ 10–12 ppm in 1^1H NMR) and validates substitution patterns .
  • Elemental analysis : Confirms stoichiometry (e.g., C8_8H9_9NO3_3·HCl) and purity (>95%) .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Answer:

  • HPLC : A reverse-phase C18 column with a mobile phase (e.g., phosphate buffer:methanol, 70:30) achieves resolution; linearity (r ≥ 0.999) and recovery rates (98–102%) are critical .
  • Melting point analysis : Sharp melting points (±2°C deviation) indicate high purity .
  • Mass spectrometry : Validates molecular weight (e.g., 253.10 g/mol) and detects impurities .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., space group discrepancies) be resolved?

Answer: Contradictions in crystallographic reports (e.g., P21/c vs. P21/n) may arise from polymorphic variations or crystallization solvents. To resolve:

  • Perform powder XRD to confirm phase purity.
  • Use differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Replicate synthesis under controlled conditions (e.g., solvent evaporation rate) .

Q. What strategies improve solubility and stability in biological assays?

Answer:

  • Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4). Co-solvents (DMSO ≤10%) or cyclodextrin inclusion complexes can further improve solubility .
  • Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or high humidity, which may hydrolyze the ester or carboxylic acid groups .

Q. How is this compound utilized in multicomponent reactions or catalysis?

Answer: While direct evidence is limited, structurally similar pyrimidine derivatives act as:

  • Catalysts : Thiamine hydrochloride (a B1 analog) facilitates green synthesis of heterocycles via proton transfer mechanisms. Analogous roles in acid-catalyzed reactions (e.g., Knoevenagel condensations) are plausible .
  • Ligands : The pyrimidine ring’s nitrogen atoms can coordinate metals (e.g., Cu²⁺) for catalytic applications .

Methodological Troubleshooting

Q. How to address low yields in hydrochloride salt formation?

Answer:

  • Acid selection : Use concentrated HCl for protonation; avoid excess acid to prevent byproducts.
  • Crystallization : Slow evaporation from methanol/water mixtures (1:1) improves crystal quality.
  • Counterion exchange : Replace Cl⁻ with other anions (e.g., trifluoroacetate) if solubility issues persist .

Q. What are the best practices for validating biological activity without commercial reference standards?

Answer:

  • In-house calibration : Synthesize and characterize a pure reference batch via HPLC and NMR.
  • Bioassay controls : Use structurally analogous compounds (e.g., pyridoxal hydrochloride) as positive/negative controls in enzyme inhibition assays .

Data Interpretation

Q. How to reconcile discrepancies in reported biological activity across studies?

Answer: Variations may arise from:

  • Assay conditions : pH, temperature, or solvent effects (e.g., DMSO concentration).
  • Purity thresholds : Impurities >2% can skew IC50 values. Cross-validate with orthogonal purity methods .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential HCl vapor release during synthesis.
  • Waste disposal : Neutralize with NaHCO3 before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.